5-(3,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

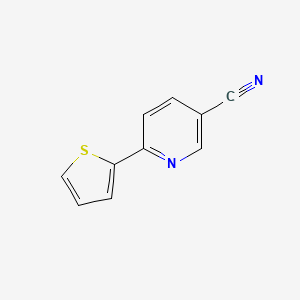

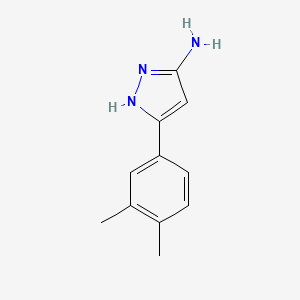

The compound “5-(3,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine” is a derivative of phenylhydrazine . It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of this compound could involve the use of 3,4-dimethylaniline as the initial raw material . The preparation method is capable of producing the 3,4-dimethyl phenyl hydrazine after the diazotization reaction, the reduction reaction, and hydrolysis . The reduction reaction, which utilizes sodium metabisulfite as the reduction agent, is carried out under conditions where the temperature is between 10 and 35 degrees Celsius, and the pH value is 7 to 9 .Molecular Structure Analysis

The molecular structure of this compound can be derived from its name. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Attached to this ring is a phenyl group (a benzene ring) with two methyl groups (CH3) at the 3rd and 4th positions .Applications De Recherche Scientifique

Heterocyclic Compound Synthesis and Applications

Synthesis of Pyrazole Derivatives : Pyrazole derivatives, including those with dimethylphenyl groups, are synthesized for their unique properties and potential applications in creating new materials and biological agents. The synthesis methods often involve reactions that yield compounds with significant heterocyclic interest due to their structural and functional diversity, which is crucial for pharmaceuticals, agrochemicals, and advanced materials development (Liming et al., 2003).

Anticancer Activity : Research has explored the anticancer potential of pyrazole derivatives. For instance, new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole showed promising anticancer activity, suggesting that structural modifications of the pyrazole core could lead to potent anticancer agents (Metwally, Abdelrazek, & Eldaly, 2016).

Photochemical Properties : Pyrazole derivatives have been investigated for their photochemical properties. For example, tetra-substituted zinc phthalocyanines bearing pyrazole moieties have shown high quantum yields of singlet oxygen generation, making them potential candidates for photodynamic therapy in treating cancers (Ziminov et al., 2020).

Propriétés

IUPAC Name |

5-(3,4-dimethylphenyl)-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-7-3-4-9(5-8(7)2)10-6-11(12)14-13-10/h3-6H,1-2H3,(H3,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUYXLFYSLLVDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=NN2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine](/img/structure/B1311982.png)